molecular formula C6H8ClN3O2 B2482016 ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate CAS No. 2091036-90-5

ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate

Cat. No. B2482016
CAS RN: 2091036-90-5
M. Wt: 189.6
InChI Key: HLQWHUMJTWBQEH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is a compound with the molecular formula C6H9N3O2 . It has a molecular weight of 155.16 .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . The methodologies developed for the synthesis of imidazol-4-ones can be used to produce three C5-substitution patterns . The preparation of (4H)-imidazol-4-ones goes back as far as 1907 . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .


Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is represented by the InChI code: 1S/C6H9N3O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9) .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is involved in forming hydrogen-bonded supramolecular structures. For example, its derivative, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, links molecules into chains and complex sheets through a combination of hydrogen bonds, demonstrating its potential in molecular structure research (Costa et al., 2007).

Synthesis and Transformation in Chemical Studies

Ethyl 5-chloroimidazole-4-carboxylate, a related compound, is synthesized through various chemical processes, like diazotisation and photolysis. This compound has been transformed into alcohols and other derivatives, showcasing its versatility in synthetic chemistry (Brown et al., 1980).

Role in Biosynthesis of Purine Nucleotides

Derivatives of ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate have been studied in the context of purine nucleotide biosynthesis. Ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates, closely related compounds, are converted into amino acids and acids, indicating its relevance in the study of nucleotide biosynthesis (Cusack et al., 1980).

Implications in Drug Synthesis and Modifications

The compound and its derivatives are used in the synthesis and modification of drugs. For example, ethyl 5-amino-1H-imidazole-4-carboxylate is utilized in creating biologically active N6-substituted 2-azaadenines and 2-azahypoxanthines, which have potential pharmacological applications (Andersen & Pedersen, 1986).

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on the specific compound and its biological target . Imidazole has become an important synthon in the development of new drugs .

properties

IUPAC Name

ethyl 2-amino-5-chloro-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQWHUMJTWBQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091036-90-5
Record name ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
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